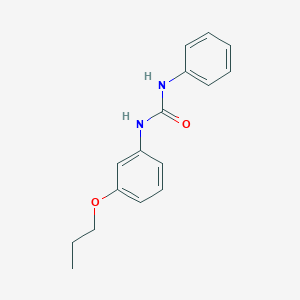![molecular formula C17H17ClN2O3 B267126 2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267126.png)
2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, commonly known as CEP-33779, is a small molecule inhibitor that has become a focus of scientific research due to its potential therapeutic applications.
Mécanisme D'action
CEP-33779 works by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, and cell survival. By inhibiting NF-κB activity, CEP-33779 can reduce inflammation, inhibit cancer cell growth, and protect against neurodegenerative disorders.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, inducing apoptosis in cancer cells, and improving cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CEP-33779 in lab experiments is that it is a small molecule inhibitor, which makes it easier to use than larger molecules such as antibodies. Additionally, CEP-33779 has been shown to be effective in various disease models, making it a versatile tool for studying different disease pathways. However, one limitation of using CEP-33779 is that it may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on CEP-33779. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Another direction is to investigate the mechanisms underlying its effects on cognitive function in animal models of Alzheimer's disease. Additionally, further research is needed to optimize the dosing and delivery of CEP-33779 to maximize its therapeutic potential.
Méthodes De Synthèse
CEP-33779 can be synthesized through a series of chemical reactions, starting with the reaction between 2-chlorobenzoyl chloride and 4-aminophenyl N-(2-methoxyethyl)carbamate. The resulting intermediate is then subjected to further reactions to form the final product, 2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide.
Applications De Recherche Scientifique
CEP-33779 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CEP-33779 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In inflammation research, CEP-33779 has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorder research, CEP-33779 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Formule moléculaire |
C17H17ClN2O3 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-chloro-N-[4-(2-methoxyethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-11-10-19-16(21)12-6-8-13(9-7-12)20-17(22)14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
VZPCWBMKAZWVKC-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)

![3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)

![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)
![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)



![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)